molecular formula C21H22ClFN2O3 B2369810 Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1797790-91-0

Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2369810
CAS No.: 1797790-91-0
M. Wt: 404.87
InChI Key: OSYNZAJEJCAMJK-UHFFFAOYSA-N
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Description

Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate (CAS 1797790-91-0) is a synthetic chemical compound supplied for research purposes. With a molecular formula of C21H22ClFN2O3 and a molecular weight of 404.86 g/mol, this molecule features a piperidine core substituted with a phenyl carboxylate and an acetamido methyl group linked to a 2-chloro-6-fluorophenyl moiety . Compounds with similar structural features, particularly the piperidine and acetamide groups, are frequently investigated in medicinal chemistry for their potential biological activities. Research on analogous structures has shown that such molecules can serve as valuable intermediates in the synthesis of novel antibiotics, including oxazolidinone derivatives that have demonstrated activity against drug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, the 2-chloro-6-fluorophenyl group is a common pharmacophore in drug discovery, and related acetamide-piperidine scaffolds are explored for their interactions with various biological targets in central nervous system and other therapeutic areas . This compound is provided as a high-purity material to facilitate advanced chemical and pharmacological research. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

phenyl 4-[[[2-(2-chloro-6-fluorophenyl)acetyl]amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O3/c22-18-7-4-8-19(23)17(18)13-20(26)24-14-15-9-11-25(12-10-15)21(27)28-16-5-2-1-3-6-16/h1-8,15H,9-14H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYNZAJEJCAMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the phenyl group. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetamido Group: This step involves the acylation of the piperidine ring with 2-(2-chloro-6-fluorophenyl)acetic acid or its derivatives.

    Coupling with Phenyl Group: The final step involves coupling the intermediate with phenyl chloroformate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, including antibody-drug conjugates (ADCs), protease inhibitors, and GPCR-targeted agents. Below is a detailed comparison with key analogs (Table 1) and their pharmacological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bond Donors/Acceptors XlogP Reference(s)
Target Compound* C21H20ClFN2O3 ~408.85 2-Cl-6-F-phenyl, piperidine, ester 1 / 4 ~3.5 N/A
ADC1730 (Mal-PhAc-Val-Ala-PAB) C27H30N4O6 506.56 Maleimide, 4-pyrrol-dione-phenyl 2 / 7 ~2.8 [1]
ADC1740 (Mal-PhAc-Val-Ala-PAB-PNP) C34H33N5O10 671.66 4-nitrophenyl carbonate 3 / 11 ~4.1 [1]
CHEMBL1684030 (tert-butyl piperidine carboxylate) C22H32N6O3 428.54 Tetrazol-1-yl-phenyl, tert-butyl 1 / 6 2.9 [3]

Key Findings

Substituent Effects on Lipophilicity and Solubility

  • The target compound’s 2-chloro-6-fluorophenyl group confers higher lipophilicity (estimated XlogP ~3.5) compared to ADC1730’s 4-pyrrol-dione-phenyl (XlogP ~2.8) . This may enhance membrane permeability but reduce aqueous solubility.
  • CHEMBL1684030’s tert-butyl group and tetrazole substituent balance lipophilicity (XlogP 2.9) with hydrogen-bonding capacity (6 acceptors), suggesting better solubility than the target compound .

Metabolic Stability and Bioactivity The chloro-fluoro substitution in the target compound likely improves metabolic stability over non-halogenated analogs (e.g., ADC1730’s pyrrol-dione-phenyl, which may undergo redox metabolism) . CHEMBL1684030’s tetrazole group acts as a bioisostere for carboxylic acids, enhancing resistance to esterase-mediated hydrolysis compared to the target’s phenyl ester .

Functional Group Diversity ADC1740’s 4-nitrophenyl carbonate group enables facile conjugation to antibodies, a feature absent in the target compound, which lacks a reactive leaving group .

Therapeutic Implications

  • The target compound’s structural profile aligns with protease inhibitors or kinase modulators, whereas ADC1730/1740 are optimized for targeted cancer therapy via maleimide-thiol conjugation .
  • CHEMBL1684030’s tetrazole moiety and tert-butyl ester may favor oral bioavailability, contrasting with the target’s phenyl ester, which could limit stability in physiological environments .

Biological Activity

Phenyl 4-((2-(2-chloro-6-fluorophenyl)acetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_{18}H_{20}ClFNO_2

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in disease processes. The piperidine moiety is known for its ability to modulate neurotransmitter systems, which may contribute to the compound's pharmacological effects.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with piperidine derivatives have shown promise in inhibiting certain enzymes, which can affect metabolic pathways related to diseases such as cancer or bacterial infections.
  • Receptor Modulation : The presence of halogenated phenyl groups suggests potential interactions with G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that a related piperidine derivative exhibited significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A high-throughput screening against Mycobacterium tuberculosis identified several active compounds within the piperidine class, indicating a potential for developing new antibiotics .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AnticancerExhibited cytotoxicity in FaDu cells; better than bleomycin
AntimicrobialIdentified as a candidate against Mycobacterium tuberculosis
Enzyme InteractionInvestigated interactions with PDK1 kinase; implications for cancer therapy

Safety and Toxicology

While assessing the biological activity, it is crucial to consider safety profiles. Compounds similar to this compound have been associated with skin irritation and eye damage . Thus, further toxicological evaluations are necessary to ensure safety for clinical applications.

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